2'-Amino-biphenyl-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2'-amino-biphenyl-4-carbaldehyde involves complex reactions that include hydrogen-bonded frameworks and photoinitiated isomerizations. For instance, compounds have been linked through hydrogen bonds into three-dimensional structures or into sheets by combinations of N-H...O and C-H...π(arene) bonds, demonstrating the intricate methods used to synthesize complex organic molecules (Low et al., 2007). Additionally, photoinitiated isomerizations have been utilized to convert nitrophenyl-bicyclo derivatives into aminophenyl-substituted compounds, highlighting the use of light to induce chemical changes in molecule structure (Dubonosov et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde, reveals polarized electronic structures with molecules linked by various hydrogen bonds into specific arrangements. This showcases the detailed understanding of how molecular arrangements influence the properties of organic compounds (Low et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 2'-amino-biphenyl-4-carbaldehyde derivatives include oxygenative and dehydrogenative benzannulation reactions, which demonstrate the compound's reactivity towards forming complex biaryl structures under atmospheric conditions (Joshi et al., 2016). Moreover, the Cannizzaro reaction of biphenyl-2,2′-dicarbaldehyde shows its ability to undergo redox reactions in specific environments, further elucidating the compound's chemical behavior (Abbaszadeh & Bowden, 1990).
Physical Properties Analysis
The physical properties of related compounds, such as their crystal structure and vibrational frequencies, have been investigated to understand the stability and reactive sites of these molecules. Such studies provide insights into how the compound's structure affects its physical behavior and reactivity (Mary et al., 2015).
Chemical Properties Analysis
The chemical properties of 2'-amino-biphenyl-4-carbaldehyde and its derivatives have been explored through various synthetic methods and reactions. For example, the Bi(iii)-catalyzed aminooxygenation of propargyl amidines to synthesize imidazole-5-carbaldehydes showcases innovative methods to manipulate the compound's chemical structure for specific purposes (Li et al., 2020).
Scientific Research Applications
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Biphenyl-4-carboxaldehyde : This compound is used as an organic building block in the synthesis of other compounds . It’s also used as a reagent in chemical reactions .
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2-Amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid : This is a biphenyl backboned ligand with carboxylic acid groups at the end 4,4’-positions and an amino group at 2-position of the biphenyl rings .
properties
IUPAC Name |
4-(2-aminophenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDZXJRHSWKKPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362725 | |
Record name | 4-(2-aminophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Amino-biphenyl-4-carbaldehyde | |
CAS RN |
885280-30-8 | |
Record name | 4-(2-aminophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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